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Compound Name: Binol
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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the seminal discoveries that established 1,1'-bi-2-naphthol

(BINOL) as a cornerstone of asymmetric catalysis. It traces the intellectual progression from its

use as a stoichiometric chiral modifier to its role as a ligand in highly efficient catalytic systems

that have become indispensable in modern organic synthesis.

Introduction: The Significance of Axial Chirality
1,1'-Bi-2-naphthol (BINOL) is an axially chiral organic compound first synthesized in 1926. Its

significance in asymmetric synthesis stems from its C₂-symmetric atropisomeric structure. The

restricted rotation about the C1-C1' bond between the two naphthalene rings results in two

stable, non-superimposable enantiomers, (R)-BINOL and (S)-BINOL. This defined and rigid

chiral scaffold proved to be an ideal platform for transferring stereochemical information, a

property that was masterfully exploited in the late 1970s and 1980s, leading to a revolution in

asymmetric catalysis.

Early Breakthrough: Stoichiometric Asymmetric
Reduction with BINAL-H
The first major breakthrough in harnessing BINOL's chirality was reported by Ryoji Noyori and

his colleagues in 1979 and detailed in 1984. They developed a series of chirally modified

lithium aluminum hydride (LiAlH₄) reagents, which they named BINAL-H (Binaphthol-modified
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aluminum hydride).[1][2] These reagents demonstrated for the first time that the BINOL
framework could induce exceptionally high levels of enantioselectivity in the reduction of

prochiral ketones.

The BINAL-H reagents were prepared by reacting LiAlH₄ with one equivalent of (R)- or (S)-

BINOL, followed by one equivalent of a simple alcohol like ethanol or methanol.[3][4][5] This

created a well-defined, C₂-symmetric reducing agent where the hydride is delivered to a

carbonyl substrate in a highly controlled chiral environment. The most effective variant, (R)-

BINAL-H prepared with ethanol, became a benchmark for the asymmetric reduction of aromatic

and alkynyl ketones, consistently affording the corresponding (R)-alcohols in high yields and

with excellent enantiomeric excess (e.e.).[2][5]
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Caption: Logical workflow from the concept of BINOL's chirality to the successful application of

BINAL-H.

The following table summarizes the pioneering results obtained by Noyori's group for the

reduction of various ketones using the (R)-BINAL-H reagent prepared with ethanol.
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Entry
Ketone
Substrate

Product
Configuration

Yield (%) e.e. (%)

1 Acetophenone R 82 95

2 Propiophenone R 72 95

3 Butyrophenone R 73 100

4 1-Tetralone R 84 92

5
1-

Acetonaphthone
R 78 86

6
2-

Acetonaphthone
R 90 94

7

3-Methyl-1-

butynyl methyl

ketone

R 62 85

Data sourced from Noyori et al., J. Am. Chem. Soc., 1984, 106, 6709-6716.

The Leap to Catalysis: BINAP-Ruthenium
Complexes
While the BINAL-H reagents were highly effective, they were stoichiometric, requiring at least

one equivalent of the chiral modifier. The ultimate goal was to use a small, substoichiometric

amount of the chiral entity to generate large quantities of the chiral product—the essence of

asymmetric catalysis. This was achieved through the development of 2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a phosphine ligand derived from the BINOL
scaffold.

In 1980, Noyori and Takaya reported that BINAP, when complexed with rhodium(I), could

catalyze the asymmetric hydrogenation of α-(acylamino)acrylic acids to produce amino acids

with up to 100% e.e.[6] However, the true breakthrough in versatility came with the

development of BINAP-Ruthenium(II) complexes. In a landmark 1987 paper, they

demonstrated that BINAP-Ru(II) dicarboxylate complexes were exceptionally effective catalysts

for the asymmetric hydrogenation of a wide range of functionalized substrates, including β-keto
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esters.[7][8] This discovery transformed the field, providing a practical, purely chemical method

to access β-hydroxy esters—key chiral building blocks—with nearly perfect enantioselectivity.

[7][9]
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Caption: General experimental workflow for the Noyori asymmetric hydrogenation of a β-keto

ester.

The following table presents key results from the seminal 1987 paper on the hydrogenation of

β-keto esters catalyzed by [Ru(OAc)₂( (R)-BINAP )].

Entry
Substra
te

Solvent H₂ (atm)
Temp
(°C)

Yield
(%)

e.e. (%)
Product
Config.

1

Methyl 3-

oxobutan

oate

MeOH 100 23 100 99 R

2

Ethyl 3-

oxobutan

oate

EtOH 100 25 100 >99.5 R

3

Methyl 3-

oxopenta

noate

MeOH 100 28 98 99 R

4

Methyl

4,4-

dimethyl-

3-

oxopenta

noate

MeOH 100 100 96 >99 R

5

Methyl 3-

oxo-3-

phenylpr

opanoate

MeOH 4 100 98 98 R

6

Methyl 2-

methyl-3-

oxobutan

oate

(racemic)

CH₂Cl₂ 100 25 95 98 (syn) (2S, 3R)
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Data sourced from Noyori et al., J. Am. Chem. Soc., 1987, 109, 5856-5858.

Detailed Experimental Protocols
The following protocols are adapted from the seminal publications and represent the

foundational experiments for these discoveries.

(Adapted from Noyori et al., J. Am. Chem. Soc., 1984, 106, 6709-6716)

Preparation of the BINAL-H Reagent:

A stirred solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) in anhydrous tetrahydrofuran (THF)

is cooled to 0 °C under an inert atmosphere (Nitrogen or Argon).

A standardized 1 M solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 eq) is added

dropwise to the BINOL solution.

The resulting mixture is stirred at room temperature for 30 minutes.

The solution is cooled back to 0 °C, and anhydrous ethanol (1.0 eq) is added slowly.

The reaction mixture is stirred for an additional 30 minutes at room temperature, yielding a

clear solution of the (R)-BINAL-H reagent, which is used immediately.

General Procedure for Ketone Reduction:

The freshly prepared (R)-BINAL-H solution (typically 3.0 eq relative to the ketone) is

cooled to -100 °C (using a liquid N₂/ether bath) or -78 °C (using a dry ice/acetone bath).

A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise to the

BINAL-H solution over 10 minutes.

The reaction is stirred at the same temperature for 2-3 hours.

The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

The mixture is allowed to warm to room temperature and poured into 1 M hydrochloric

acid.
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The product is extracted with diethyl ether, and the combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

The crude alcohol is purified by column chromatography or distillation. Enantiomeric

excess is determined by chiral HPLC or by analysis of the corresponding MTPA ester.

(Adapted from Noyori et al., J. Am. Chem. Soc., 1987, 109, 5856-5858)

Catalyst Preparation (in situ or pre-formed):

The catalyst, [Ru(OAc)₂( (R)-BINAP )], can be pre-formed or generated in situ. For the

purpose of this protocol, we assume the use of the pre-formed complex.

General Procedure for Asymmetric Hydrogenation:

In a glass-lined stainless steel autoclave, the catalyst [Ru(OAc)₂( (R)-BINAP )] (0.05 - 0.1

mol%) and the β-keto ester substrate (1.0 eq) are placed.

Anhydrous, degassed methanol is added to dissolve the components under an inert

atmosphere.

The autoclave is sealed, purged several times with hydrogen gas (H₂), and then

pressurized to the desired pressure (e.g., 100 atm).

The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C) for the

required time (e.g., 12-48 hours), while the pressure is maintained.

After the reaction is complete (monitored by TLC or GC), the autoclave is cooled and the

hydrogen pressure is carefully released.

The solvent is removed under reduced pressure.

The residue is purified by distillation or column chromatography to afford the optically

active β-hydroxy ester. Enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion
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The discovery of BINOL's utility, from the stoichiometric BINAL-H reagents to the highly

efficient catalytic BINAP-metal systems, represents a triumph of rational catalyst design. These

foundational studies, spearheaded by Ryoji Noyori, not only provided powerful new tools for

organic synthesis but also established fundamental principles of asymmetric catalysis. The C₂-

symmetric BINOL scaffold became a "privileged ligand" framework, inspiring the development

of countless other successful ligands and catalysts that are now routinely used in the synthesis

of pharmaceuticals, agrochemicals, and fine chemicals, underscoring the profound and lasting

impact of this seminal work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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